molecular formula C26H29N5O6 B2470832 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate CAS No. 1396794-15-2

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate

Cat. No.: B2470832
CAS No.: 1396794-15-2
M. Wt: 507.547
InChI Key: UIMSLXPTCHYINF-UHFFFAOYSA-N
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Description

The compound 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is a heterocyclic small molecule featuring a unique combination of pharmacophoric motifs:

  • Azetidine ring: A strained four-membered nitrogen-containing ring, which may enhance binding affinity and pharmacokinetic properties due to conformational rigidity.
  • 4-Phenylpiperazine moiety: A common structural element in CNS-targeting agents, often associated with receptor modulation (e.g., serotonin or dopamine receptors) .
  • Oxalate salt: Likely included to improve solubility and crystallinity for formulation or structural characterization .

Properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2.C2H2O4/c30-23(29-13-11-28(12-14-29)21-9-5-2-6-10-21)18-27-16-20(17-27)24-25-22(26-31-24)15-19-7-3-1-4-8-19;3-1(4)2(5)6/h1-10,20H,11-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMSLXPTCHYINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3CC(C3)C4=NC(=NO4)CC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A benzyl moiety
  • An azetidine ring
  • An oxadiazole group

The molecular formula is C22H24N4O3C_{22}H_{24}N_4O_3, with a molecular weight of approximately 440.45 g/mol. The oxalate salt form enhances its solubility and bioavailability, making it suitable for pharmacological studies.

Neurogenic Potential

Research indicates that this compound promotes the differentiation of neural stem cells, suggesting potential applications in neurogenesis and the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves interaction with specific receptors that facilitate neuronal growth and survival.

Antimicrobial Properties

Derivatives of oxadiazole compounds have demonstrated significant antimicrobial and antibacterial properties. This compound has shown effectiveness against various resistant strains, indicating its potential as a candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Neurotransmitter Receptors : It exhibits binding affinity to receptors involved in neurogenesis.
  • Microbial Pathogens : The compound may inhibit bacterial growth through interference with essential microbial processes.

Study 1: Neurogenic Effects

A study evaluated the effects of the compound on neural stem cells in vitro. Results indicated a significant increase in neuronal differentiation markers when treated with varying concentrations of the compound, supporting its role as a neurogenic agent.

Study 2: Antimicrobial Efficacy

In another study, the compound was tested against common bacterial strains. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition comparable to standard antibiotics like ciprofloxacin. This suggests its potential application in treating infections caused by resistant bacteria.

Comparison with Similar Compounds

The following table summarizes the structural similarities and unique features of other compounds related to this compound:

Compound NameStructure SimilarityUnique Features
5-Methylisoxazole derivativesContains isoxazole ringKnown for anti-inflammatory properties
Benzimidazole derivativesSimilar heterocyclic structuresExhibits strong anticancer activity
Thieno[2,3-d]pyrimidine derivativesRelated by nitrogen-containing ringsNotable for antiviral effects

These compounds highlight the unique combination of functional groups present in the target compound while illustrating distinct biological activities that differentiate them from one another.

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name/ID Core Heterocycles Functional Groups/Substituents Biological Activity/Notes Reference
Target Compound 1,2,4-Oxadiazole, Azetidine Benzyl, 4-Phenylpiperazine, Oxalate salt Not reported (inferred antimicrobial/CNS) N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine, Benzene Ethyl ester, Phenethylamino Antihypertensive/antimicrobial (inferred)
5a-f (2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone) 1,3,4-Oxadiazole, Triazole Aryl, Phenylacetyl Antibacterial activity reported
931075-56-8 (1-[3-(1H-Benzimidazol-2-yl)-1-piperidinyl]-2-(phenylthio)-1-propanone) Benzimidazole, Piperidine Phenylthio, Propanone Potential kinase/CNS modulation

Key Structural and Functional Differences

Heterocyclic Core: The target compound’s 1,2,4-oxadiazole differs from the 1,3,4-oxadiazole in compounds 5a-f . The azetidine ring introduces ring strain compared to the piperidine in 931075-56-8, which may influence target binding and bioavailability .

Pharmacophoric Moieties: The 4-phenylpiperazine group in the target compound is absent in I-6230 and 5a-f but resembles motifs in neuroactive agents (e.g., aripiprazole analogs) .

Synthetic Routes :

  • Synthesis of 1,2,4-oxadiazoles (target compound) often involves cyclization of amidoximes, whereas 1,3,4-oxadiazoles (e.g., 5a-f ) are typically derived from hydrazides .
  • The azetidine ring may require specialized methods for strain mitigation during synthesis, unlike the more straightforward piperidine/piperazine derivatization in 931075-56-8 .

Q & A

Q. How can researchers design dose-response studies to evaluate the compound’s therapeutic window?

  • Methodological Answer :
  • In vitro : Use 8–10 concentrations (0.1–100 µM) in triplicate to calculate EC50_{50} (efficacy) and CC50_{50} (cytotoxicity) .
  • In vivo : Apply OECD guidelines for acute toxicity (e.g., fixed-dose procedure in rodents) to establish safe dosing ranges .

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